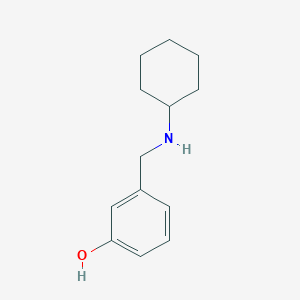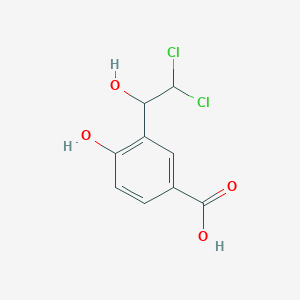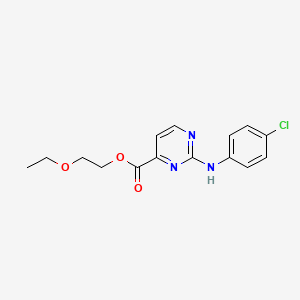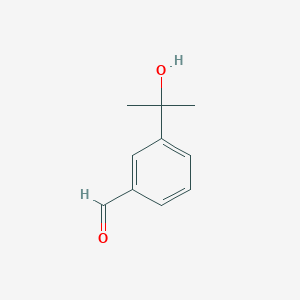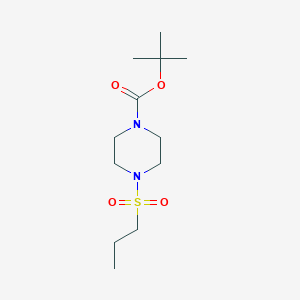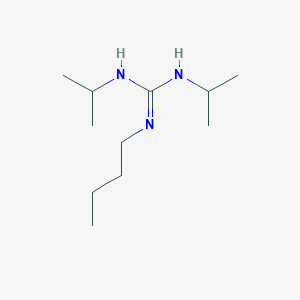
1-Butyl-2,3-diisopropylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,3-diisopropylguanidine is an organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical reactions and industrial applications. This compound is characterized by its unique structure, which includes two isopropyl groups and a butyl group attached to the guanidine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-diisopropylguanidine typically involves the reaction of N,N,N’,N’-tetramethylurea with triphosgene in an anhydrous toluene solution under argon atmosphere. The reaction mixture is cooled to approximately 10°C using an ice bath. After the addition of tert-butylamine, the mixture is heated under reflux for several hours. The resulting product is purified by distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,3-diisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as halides and amines are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,3-diisopropylguanidine has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Butyl-2,3-diisopropylguanidine involves its strong basicity, which allows it to act as a catalyst in various chemical reactions. The compound interacts with molecular targets such as nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Similar in structure but with different alkyl groups.
N,N,N’,N’-Tetramethylguanidine: Lacks the isopropyl and butyl groups, making it less sterically hindered.
Uniqueness
1-Butyl-2,3-diisopropylguanidine is unique due to its specific combination of isopropyl and butyl groups, which confer distinct steric and electronic properties. These properties make it particularly effective as a catalyst in certain chemical reactions, distinguishing it from other guanidines.
Eigenschaften
Molekularformel |
C11H25N3 |
|---|---|
Molekulargewicht |
199.34 g/mol |
IUPAC-Name |
2-butyl-1,3-di(propan-2-yl)guanidine |
InChI |
InChI=1S/C11H25N3/c1-6-7-8-12-11(13-9(2)3)14-10(4)5/h9-10H,6-8H2,1-5H3,(H2,12,13,14) |
InChI-Schlüssel |
KUGOAVWLRXOHOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=C(NC(C)C)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


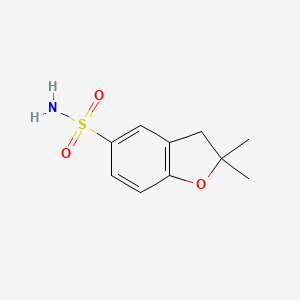
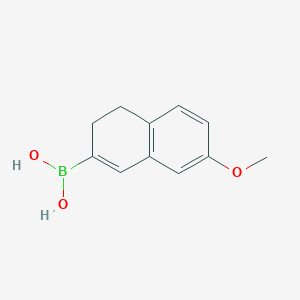
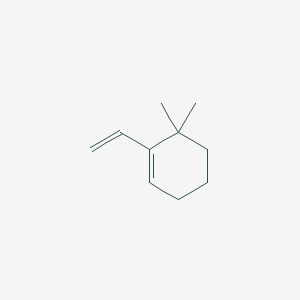
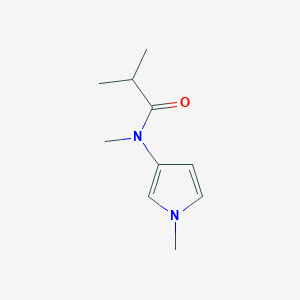
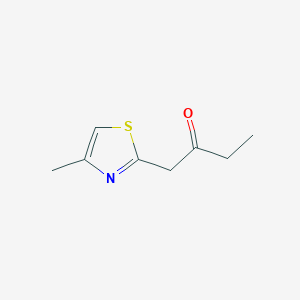
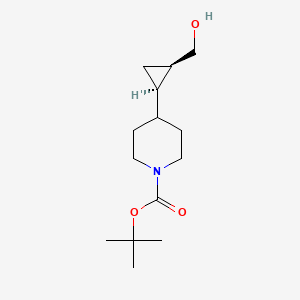
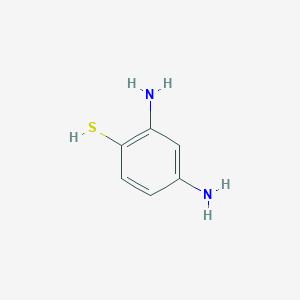
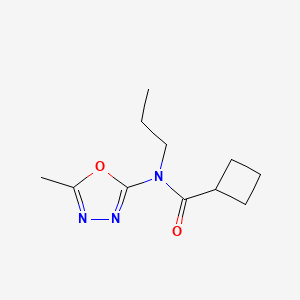
![(6S)-1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B8632588.png)
